molecular formula C4H10Cl2N4 B2473939 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride CAS No. 4320-95-0

2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride

Cat. No.: B2473939
CAS No.: 4320-95-0
M. Wt: 185.05
InChI Key: MDYAVFVSSCFUHY-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C4H10Cl2N4. It is a derivative of 1,2,3-triazole, a five-membered ring containing three nitrogen atoms.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazoles .

Biological Activity

Overview

2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride, also known as N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride, is a compound that exhibits significant biological activity, particularly in the context of its interactions with various enzymes and cellular processes. This article provides a detailed exploration of its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : N-Ethyl-2-(1H-1,2,3-triazol-1-yl)ethanamine dihydrochloride
  • Molecular Formula : C6H14Cl2N4
  • CAS Number : 1820739-56-7
PropertyValue
Molecular Weight213.11 g/mol
Purity95%
AppearanceWhite crystalline powder

The primary mechanism of action for this compound involves its role as an inhibitor of cholinesterase enzymes , specifically acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, the compound increases the levels of acetylcholine in neuronal cells, which can enhance cholinergic signaling and potentially improve cognitive functions and memory .

Target Enzymes

  • Acetylcholinesterase (AChE) : Hydrolyzes acetylcholine to terminate synaptic transmission.
  • Butyrylcholinesterase (BChE) : Similar function but less specific to acetylcholine.

Cellular Effects

Research indicates that this compound can significantly affect various cellular processes:

  • Neuronal Cells : Enhances cholinergic signaling by increasing acetylcholine levels.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits potent inhibition against cholinesterases. The inhibition constants (IC50 values) for AChE and BChE can vary based on experimental conditions but are generally reported in the low micromolar range .

Study on Cognitive Enhancement

A study published in a peer-reviewed journal evaluated the cognitive-enhancing effects of this compound in animal models. The results indicated that administration led to improved performance in memory tasks compared to control groups not receiving the treatment. The mechanism was attributed to increased synaptic availability of acetylcholine due to cholinesterase inhibition .

Properties

IUPAC Name

2-(triazol-1-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.2ClH/c5-1-3-8-4-2-6-7-8;;/h2,4H,1,3,5H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYAVFVSSCFUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4320-95-0
Record name 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride
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